

A comparative study of fulvic acid from different geographical origins.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fulvic acid*

Cat. No.: *B152387*

[Get Quote](#)

A Comparative Study of Fulvic Acid from Different Geographical Origins

For Researchers, Scientists, and Drug Development Professionals

Fulvic acid, a key component of humic substances, is a complex mixture of organic acids naturally occurring in soil, peat, compost, and aquatic environments. Its diverse biological activities, including antioxidant and anti-inflammatory properties, have garnered significant interest in the fields of agriculture, nutrition, and medicine. However, the chemical composition and, consequently, the bioactivity of **fulvic acid** can vary considerably depending on its geographical origin and source material. This guide provides a comparative analysis of **fulvic acid** from different sources, supported by experimental data and detailed methodologies, to aid researchers in selecting and utilizing this multifaceted natural product.

I. Physicochemical Properties: A Tale of Two Origins

The fundamental characteristics of **fulvic acid**, including its elemental composition, molecular weight, and the prevalence of specific functional groups, are intrinsically linked to its source. These differences can significantly influence its solubility, reactivity, and biological efficacy.

Elemental Composition

The elemental makeup of **fulvic acid** provides insights into its degree of humification and overall composition. Generally, **fulvic acids** have a lower carbon content and a higher oxygen

content compared to humic acids.^[1] Analysis of **fulvic acids** from various soil types reveals distinct elemental profiles.

Source	Carbon (%)	Hydrogen (%)	Nitrogen (%)	Oxygen (%)	O/C Ratio	Reference
Normal (non-saline) Soil	43.96	3.81	2.94	50.38	1.15	[2]
Saline Soil	42.15	3.62	2.51	51.72	1.23	[2]
Alkaline Soil	41.88	3.55	2.43	52.14	1.25	[2]
Newly Reclaimed Salt Affected Soil	40.57	3.42	2.24	52.68	1.30	[2]
Landfill Effluents	55.36	-	-	-	-	[3]
Surplus Sludge	52.07	-	-	-	-	[3]

Table 1: Elemental Composition of **Fulvic Acids** from Different Soil Types and Waste Sources. Note: Data for Hydrogen, Nitrogen, and Oxygen were not available for all sources.

Molecular Weight Distribution

The molecular weight of **fulvic acid** is a critical parameter influencing its bioavailability and biological activity.^[4] Size exclusion chromatography (SEC) is a common technique used to determine the molecular weight distribution of humic substances.^[5] Studies have shown that the molecular weight of **fulvic acid** varies depending on its origin, with aquatic **fulvic acids** generally being smaller than those from terrestrial sources.^[6]

Source	Number-Average Molecular Weight (Mn) (Da)	Weight-Average Molecular Weight (Mw) (Da)	Polydispersity (Mw/Mn)	Reference
Peat-based Fulvic Acid	2,900	-	-	[4]
Soil-based Fulvic Acid	9,700	-	-	[4]
River Water Humic/Fulvic Mix	-	< 4,700	-	[5]
Soil Humic Acid	-	~15,000	3.5 - 4.4	[5]
Peat Humic/Fulvic Mix	-	~20,000	3.5 - 4.4	[5]

Table 2: Molecular Weight Characteristics of Fulvic and Humic Substances from Different Environments. Note: Direct comparative data for **fulvic acid** Mw and Polydispersity across multiple geographical origins is limited. The table includes related humic substance data for context.

Functional Group Analysis

The biological activity of **fulvic acid** is largely attributed to its abundance of oxygen-containing functional groups, such as carboxyl, hydroxyl, and phenolic groups.^[7] Fourier-transform infrared (FTIR) spectroscopy and Carbon-13 nuclear magnetic resonance (13C-NMR) are powerful techniques for identifying and comparing the functional group composition of **fulvic acids** from different sources.^{[8][9]}

A study on **fulvic acid** extracted from different types of peat (herbaceous, woody, and mossy) using 13C-NMR revealed that while the types of functional groups were similar, their relative contents varied.^[8] For instance, mossy peat **fulvic acid** showed a higher content of methyl and methylene groups, while herbaceous peat **fulvic acid** was richer in methylene groups.^[10] Woody peat **fulvic acid** exhibited the highest degree of aromatization.^[8]

Functional Group (¹³ C-NMR Chemical Shift)	Herbaceous Peat FA	Woody Peat FA	Mossy Peat FA
Alkyl C (0-50 ppm)	Present	Present	Higher Content
O-Alkyl C (50-90 ppm)	Present	Present	Present
Aromatic C (110-165 ppm)	Present	Higher Content	Present
Carboxyl C (165-190 ppm)	Higher Content	Present	Present

Table 3: Relative Content of Carbon-Containing Functional Groups in **Fulvic Acids** from Different Peat Types.(Adapted from[8])

II. Comparative Bioactivity

The variations in physicochemical properties of **fulvic acid** from different origins directly translate to differences in their biological activities. Antioxidant capacity is one of the most studied properties of **fulvic acid**.

Antioxidant Capacity

The antioxidant activity of **fulvic acid** is attributed to its ability to scavenge free radicals.[7] The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method for measuring the antioxidant capacity of a substance. While direct comparative ORAC values for **fulvic acid** from diverse geographical locations are not readily available in a single study, the existing literature consistently demonstrates its radical scavenging ability. For example, a study on biosynthesized **fulvic acid** from composted poultry manure reported IC₅₀ values for scavenging various reactive oxygen species.[7]

Reactive Oxygen Species	IC50 (mg/ml)
Superoxide ($O_2\cdot^-$)	4.97 ± 0.02
Hypochlorous acid (HOCl)	1.56 ± 0.06
Hydrogen peroxide (H_2O_2)	1.39 ± 0.03
Hydroxyl radical ($OH\cdot$)	2.5 ± 0.04
Peroxynitrite ($ONOO\cdot^-$)	5.73 ± 0.05
Singlet oxygen (1O_2)	3.54 ± 0.03

Table 4: In Vitro Scavenging Capacity of Biosynthesized **Fulvic Acid**. (Adapted from[7])

III. Influence on Cellular Signaling Pathways

Fulvic acid has been shown to modulate various cellular signaling pathways, which likely underlies its diverse biological effects. Two notable examples are the NF- κ B and auxin signaling pathways.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of the inflammatory response.[11] Some studies suggest that **fulvic acid** can exhibit anti-inflammatory effects by modulating this pathway.[12] For instance, it has been shown to reduce the expression of pro-inflammatory cytokines like TNF- α .[12]

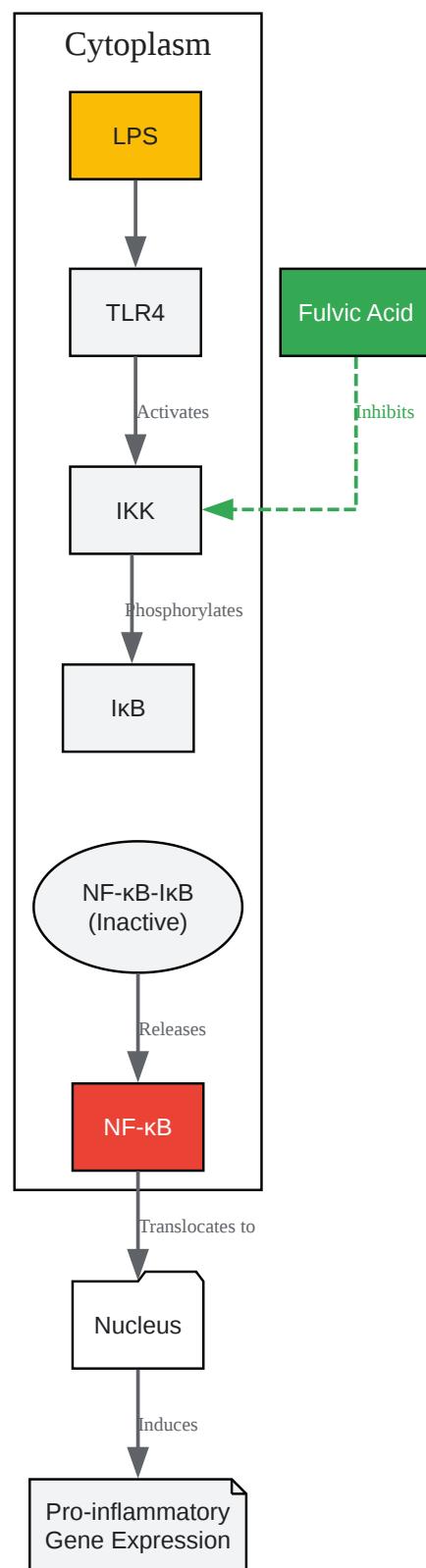
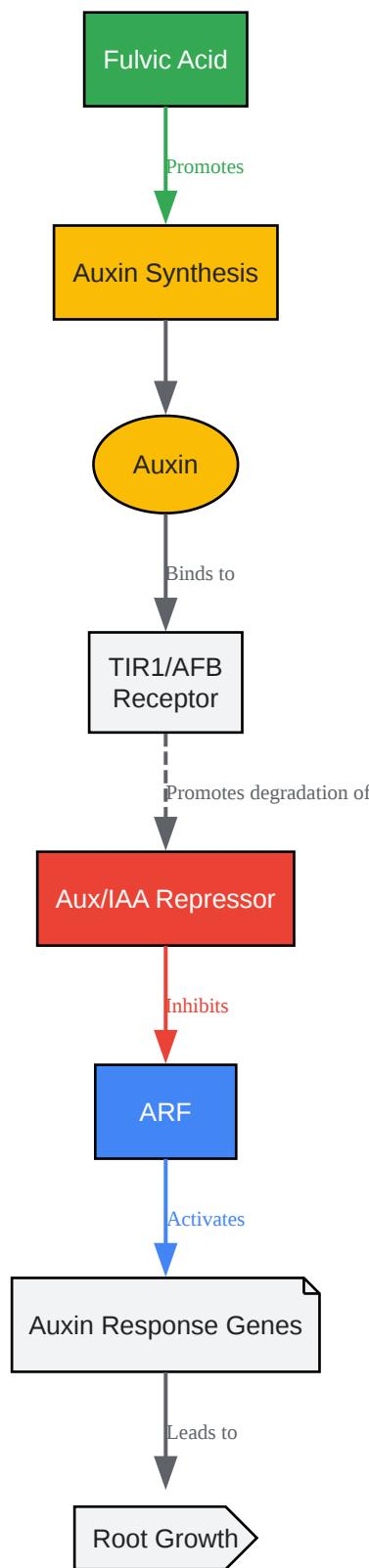
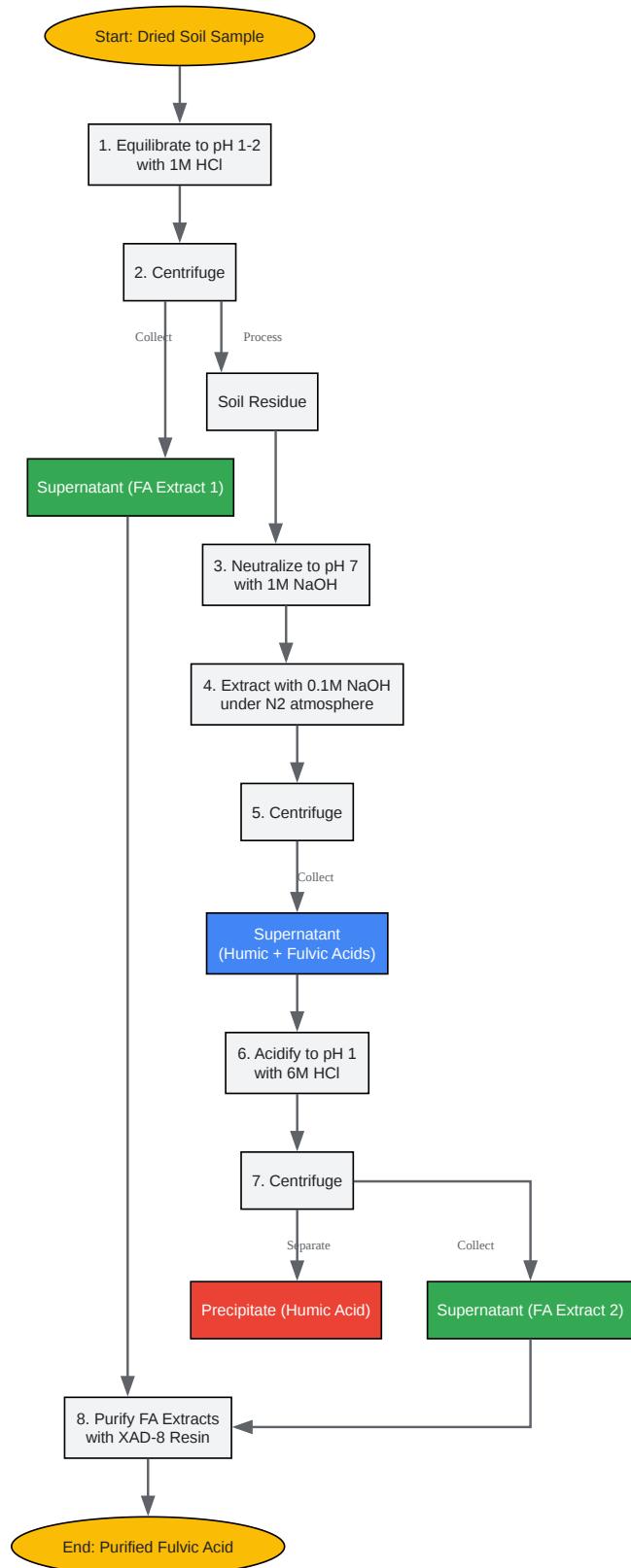



[Click to download full resolution via product page](#)

Figure 1: Proposed modulation of the NF-κB signaling pathway by **fulvic acid**.

Auxin Signaling Pathway

In the realm of plant biology, **fulvic acid** has been shown to act as a plant growth promoter, partly through its interaction with the auxin signaling pathway.[\[13\]](#) Auxin is a key plant hormone that regulates root development.[\[14\]](#) Studies have indicated that **fulvic acid** can upregulate the expression of genes in the Aux/indoleacetic acid (Aux/IAA) family, which are crucial components of the auxin signaling cascade.[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. humintech.com [humintech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Molecular weight characteristics of humic substances from different environments as determined by size exclusion chromatography and their statistical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Molecular Structural Characterization of Fulvic Acid Extracted from Different Types of Peat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic characterization of humic and fulvic acids in soil aggregates, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Therapeutic Potential of Fulvic Acid in Chronic Inflammatory Diseases and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the mechanism of auxin-mediated fulvic acid-regulated root growth in *Oryza sativa* through physiological and transcriptomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress | MDPI [mdpi.com]
- To cite this document: BenchChem. [A comparative study of fulvic acid from different geographical origins.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152387#a-comparative-study-of-fulvic-acid-from-different-geographical-origins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com